molecular formula C12H12N2O B13529684 5-(Phenoxymethyl)pyridin-2-amine

5-(Phenoxymethyl)pyridin-2-amine

Cat. No.: B13529684
M. Wt: 200.24 g/mol
InChI Key: NDDFEPVVSHLMJT-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)pyridin-2-amine is an organic compound with the chemical formula C12H12N2O. It appears as a white to light beige powder and is known for its unique chemical and physical properties

Preparation Methods

The synthesis of 5-(Phenoxymethyl)pyridin-2-amine involves several steps. One common method includes the reaction of 2-chloropyridine with phenol in the presence of a base to form 2-phenoxypyridine. This intermediate is then subjected to further reactions to introduce the amine group at the 2-position of the pyridine ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-(Phenoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Phenoxymethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(Phenoxymethyl)pyridin-2-amine can be compared with other similar compounds such as:

    2-Aminopyridine: A simpler analog with similar reactivity but lacking the phenoxymethyl group.

    Phenoxymethylpenicillin: Shares the phenoxymethyl group but has a different core structure and biological activity.

    Pyridine derivatives: Various pyridine-based compounds with different substituents that exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of the phenoxymethyl group and the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(phenoxymethyl)pyridin-2-amine

InChI

InChI=1S/C12H12N2O/c13-12-7-6-10(8-14-12)9-15-11-4-2-1-3-5-11/h1-8H,9H2,(H2,13,14)

InChI Key

NDDFEPVVSHLMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(C=C2)N

Origin of Product

United States

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